1-Benzylcyclopropane-1-carbonyl chloride
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Overview
Description
1-Benzylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C11H11ClO. It is a derivative of cyclopropane, a three-membered carbon ring, and contains a benzyl group attached to the cyclopropane ring. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylcyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzylcyclopropane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_3\text{H}_5 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_3\text{H}_4\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: Reduction with reagents like lithium aluminum hydride (LiAlH4) can convert it to 1-benzylcyclopropane-1-methanol.
Oxidation Reactions: Oxidation with agents like potassium permanganate (KMnO4) can yield carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed:
Amides, Esters, and Thioesters: From nucleophilic substitution.
1-Benzylcyclopropane-1-methanol: From reduction.
Carboxylic Acids: From oxidation.
Scientific Research Applications
1-Benzylcyclopropane-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylcyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group (COCl) is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the acyl group to nucleophiles.
Comparison with Similar Compounds
Benzyl chloride (C6H5CH2Cl): Similar in structure but lacks the cyclopropane ring.
Cyclopropanecarbonyl chloride (C4H5ClO): Contains the cyclopropane ring but lacks the benzyl group.
Benzylcyclopropane (C10H12): Lacks the carbonyl chloride group.
Uniqueness: 1-Benzylcyclopropane-1-carbonyl chloride is unique due to the presence of both the benzyl group and the cyclopropane ring, combined with the reactive carbonyl chloride group. This combination imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-benzylcyclopropane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10(13)11(6-7-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSMNNRNGKIGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545665 |
Source
|
Record name | 1-Benzylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105676-90-2 |
Source
|
Record name | 1-Benzylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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